(2Z)-3-(benzenesulfonyl)-N-(4-bromophenyl)-2H-chromen-2-imine
Description
(2Z)-3-(Benzenesulfonyl)-N-(4-bromophenyl)-2H-chromen-2-imine is a synthetic organic compound featuring a chromen-imine core substituted with a benzenesulfonyl group at position 3 and a 4-bromophenyl group at the imine nitrogen. Its molecular formula is C₂₁H₁₅BrN₂O₃S, with a molecular weight of approximately 455.07 g/mol. The bromine atom and sulfonyl group contribute to its polarity and electronic properties, making it a candidate for studies in medicinal chemistry (e.g., enzyme inhibition) or optoelectronics. Structural characterization of such compounds often relies on X-ray crystallography, with refinement tools like SHELXL ensuring accuracy in bond lengths and angles .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-bromophenyl)chromen-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrNO3S/c22-16-10-12-17(13-11-16)23-21-20(14-15-6-4-5-9-19(15)26-21)27(24,25)18-7-2-1-3-8-18/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFKPLGJMCAQCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(benzenesulfonyl)-N-(4-bromophenyl)-2H-chromen-2-imine typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 4-bromoaniline with a chromene derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(benzenesulfonyl)-N-(4-bromophenyl)-2H-chromen-2-imine can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromine atom can be reduced to form a hydrogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydrogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The presence of the bromophenyl group enhances the cytotoxicity due to increased lipophilicity and interaction with biological targets .
Antioxidant Properties
Compounds containing chromene structures have demonstrated strong antioxidant activities. The sulfonamide group contributes to free radical scavenging ability, making these compounds potential candidates for therapeutic agents against oxidative stress-related diseases .
Enzyme Inhibition
Recent studies suggest that (2Z)-3-(benzenesulfonyl)-N-(4-bromophenyl)-2H-chromen-2-imine may act as an inhibitor for specific enzymes involved in metabolic pathways, such as DPP-4 inhibitors used in diabetes treatment. This application is particularly promising given the rising prevalence of diabetes globally .
Case Study 1: Anticancer Screening
A series of chromene derivatives were synthesized and screened for their anticancer activity against several cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited IC values in the nanomolar range, indicating potent anticancer properties .
| Compound | Cell Line | IC (nM) |
|---|---|---|
| Compound A | MCF-7 | 150 |
| Compound B | A549 | 200 |
| This compound | HEPG2 | 180 |
Case Study 2: Antioxidant Activity Assessment
The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. Results showed that it significantly reduced DPPH radicals compared to control groups, highlighting its potential as a natural antioxidant agent .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Control | 10 |
| This compound | 85 |
Mechanism of Action
The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(4-bromophenyl)-2H-chromen-2-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylsulfonyl group is known to enhance the binding affinity and specificity of the compound, while the bromine atom can participate in halogen bonding interactions. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound belongs to a family of Z-configured imine derivatives with diverse substituents. Below is a comparative analysis with structurally related compounds:
Key Observations
Substituent Effects: The 4-bromophenyl group in the target compound enhances electron-withdrawing effects compared to 3,4-difluorophenyl () or 4-chlorophenyl (). This impacts reactivity in cross-coupling reactions or binding affinity in biological targets. Sulfonyl Groups: Benzenesulfonyl (target) vs. 4-methylbenzenesulfonyl ().
Ring Systems :
- The chromen ring (target and ) offers a planar aromatic system for intermolecular interactions, whereas the thiazole ring () introduces sulfur-based lone pairs for coordination chemistry.
Stereochemical Considerations :
- All compounds share the Z-configuration at the imine bond, which restricts rotation and stabilizes specific conformations. This is critical for maintaining bioactivity or material properties.
Synthetic and Analytical Tools :
- Structural refinements for these compounds likely employed SHELX software (e.g., SHELXL for crystallography), ensuring precise determination of bond parameters . Tools like WinGX and ORTEP facilitate visualization of anisotropic displacement ellipsoids .
Research Implications
- Medicinal Chemistry : The bromine atom in the target compound may confer halogen-bonding capabilities, useful in kinase inhibition studies. In contrast, the methoxy group in ’s compound could modulate metabolic stability.
Biological Activity
The compound (2Z)-3-(benzenesulfonyl)-N-(4-bromophenyl)-2H-chromen-2-imine, a derivative of chromen-2-imine, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound belongs to the class of chromen-2-imines, characterized by a chromene backbone substituted with a benzenesulfonyl group and a 4-bromophenyl moiety. The synthesis typically involves a copper(I)-catalyzed cyclocondensation reaction, which has been documented to yield high purity and specific structural characteristics conducive to biological activity .
Antitumor Activity
Recent studies have highlighted the antitumor properties of related compounds within the same chemical family. For instance, derivatives containing similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358) . The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 | 6.26 ± 0.33 | 2D |
| Compound 6 | HCC827 | 20.46 ± 8.63 | 3D |
| Compound 15 | NCI-H358 | 16.00 ± 9.38 | 3D |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. Studies indicate that compounds with similar structures exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mode of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Table 2: Antimicrobial Activity Overview
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 8 µg/mL |
The biological activity is often attributed to the ability of these compounds to interact with DNA, leading to alterations in replication and transcription processes. Molecular docking studies suggest that these compounds may bind preferentially within the minor groove of AT-rich DNA regions, potentially stabilizing or destabilizing DNA structures .
Study on Antitumor Efficacy
In one notable study, a series of synthesized derivatives were evaluated for their cytotoxic effects on human cancer cell lines using MTS assays. The results indicated that certain modifications in the chemical structure significantly enhanced antitumor activity compared to standard chemotherapeutics .
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial potential of similar sulfonamide derivatives, revealing that some exhibited IC50 values lower than those of conventional antibiotics like penicillin and tetracycline . This suggests that these compounds could serve as lead candidates for developing new antimicrobial agents.
Q & A
Q. What are the optimal reaction conditions for synthesizing (2Z)-3-(benzenesulfonyl)-N-(4-bromophenyl)-2H-chromen-2-imine with high yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step process:
Condensation : React a chromene precursor (e.g., 8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one) with 4-bromoaniline under acidic conditions (e.g., acetic acid or ethanol) at 80–100°C for 12–24 hours.
Purification : Use flash column chromatography with a gradient of ethyl acetate/hexane (1:3 to 1:1) to isolate the product.
Key parameters:
- Temperature : Elevated temperatures (80–100°C) enhance imine formation but require reflux setups.
- Catalysts : Acidic conditions (e.g., HCl or H₂SO₄) accelerate the reaction.
- Solvent : Polar aprotic solvents (e.g., DMF) may reduce side reactions compared to ethanol .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Core techniques include:
- ¹H/¹³C NMR : Confirm the Z-configuration of the imine group (δ ~8.5–9.0 ppm for the imine proton) and aromatic substituents.
- IR Spectroscopy : Identify sulfonyl (S=O stretches at ~1350–1150 cm⁻¹) and imine (C=N at ~1640 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
Compare data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported NMR chemical shifts across studies?
- Methodological Answer : Contradictions may arise from solvent effects, tautomerism, or impurities. Strategies include:
Cross-Referencing : Compare data with structurally similar analogs (e.g., 4-chlorophenyl or trifluoromethyl derivatives) .
Computational Validation : Use software like Gaussian or ORCA to simulate NMR spectra under experimental conditions (e.g., solvent = CDCl₃) .
X-ray Crystallography : Resolve stereochemical ambiguities (e.g., Z/E configuration) via single-crystal analysis (e.g., using SHELXL ).
Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound’s biological activity?
- Methodological Answer : SAR studies involve:
Functional Group Substitution : Synthesize analogs with modified substituents (e.g., replacing 4-bromophenyl with 4-chlorophenyl or 4-ethylphenyl) .
In Vitro Assays : Test activity against targets (e.g., kinases or cancer cell lines) using dose-response curves (IC₅₀ values).
Molecular Docking : Map interactions with binding pockets (e.g., using AutoDock Vina) to rationalize activity differences .
Q. How can discrepancies between in vitro and in vivo biological activity data be addressed?
- Methodological Answer : Discrepancies often stem from poor pharmacokinetics or metabolic instability. Solutions:
ADME Profiling : Assess solubility (e.g., shake-flask method), plasma stability (e.g., mouse plasma incubation), and cytochrome P450 interactions.
Prodrug Design : Modify sulfonyl or imine groups to enhance bioavailability .
Animal Models : Use xenograft models to correlate in vitro potency with tumor growth inhibition .
Q. What are best practices for determining stereochemistry via X-ray crystallography?
- Methodological Answer : Key steps include:
Crystal Growth : Use vapor diffusion (e.g., hexane/ethyl acetate) to obtain high-quality single crystals.
Data Collection : Optimize resolution (<1.0 Å) using synchrotron radiation or low-temperature (100 K) settings .
Refinement : Apply SHELXL for hydrogen-bonding networks (e.g., N–H⋯O interactions) and displacement parameter analysis .
Data Contradiction Analysis
Example : Conflicting reports on sulfonyl group reactivity in nucleophilic substitution.
- Resolution :
- Compare reaction conditions (e.g., polar solvents like DMSO increase sulfonyl group activation) .
- Use LC-MS to identify byproducts (e.g., sulfonic acid derivatives) under varying pH .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
